Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate
Overview
Description
Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate is a chemical compound with diverse applications in scientific research. It exhibits intriguing properties that make it suitable for various studies, from organic synthesis to medicinal chemistry. The molecular formula of this compound is C12H12BrNO2S .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the retrieved data. Its molecular weight is known to be 314.20 , but other properties like boiling point or linear structure formula are not specified .Scientific Research Applications
Synthesis of Amino- and Sulfanyl-Derivatives
Tert-butyl 6-bromobenzo[D]isothiazole-3-carboxylate serves as a key intermediate in the synthesis of amino- and sulfanyl-derivatives of benzoquinazolinones. These derivatives were prepared under palladium-catalyzed Buchwald–Hartwig coupling reactions. The biological screening of these compounds showed significant anticancer activity in certain derivatives, indicating its potential in medicinal chemistry for developing anticancer agents (Nowak et al., 2015).
Formation of Multicomponent Organic Acid–Base Adducts
Research into non-covalent interactions between 6-bromobenzo[d]thiazol-2-amine (a closely related compound) and various carboxylic acid derivatives has advanced understanding of binding mechanisms. This work led to the synthesis of anhydrous and hydrated multicomponent organic acid–base adducts, showcasing the role of this compound in forming structurally diverse complexes (Jin et al., 2012).
Palladium-Catalyzed Coupling Reactions
The compound is also instrumental in facilitating efficient synthesis of alpha-aryl esters through room-temperature palladium-catalyzed coupling of aryl halides with ester enolates. This process is notable for its high functional group tolerance and provides a pathway for synthesizing complex esters and pharmaceuticals (Jørgensen et al., 2002).
Catalyst in Organic Transformations
Moreover, this compound related compounds are used as catalysts in various organic transformations, including Heck coupling reactions. This showcases the compound's role in facilitating chemical reactions that are fundamental in organic synthesis and pharmaceutical manufacturing (Yen et al., 2006).
Development of Antimicrobial Agents
It has also been a precursor in the synthesis of compounds with antimicrobial activity. For example, derivatives synthesized from tert-butyl carbazate have shown significant antimicrobial properties, underscoring its importance in the search for new antimicrobial agents (Ghoneim & Mohamed, 2013).
Properties
IUPAC Name |
tert-butyl 6-bromo-1,2-benzothiazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S/c1-12(2,3)16-11(15)10-8-5-4-7(13)6-9(8)17-14-10/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLIEAKUNMXLAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NSC2=C1C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40723362 | |
Record name | tert-Butyl 6-bromo-1,2-benzothiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932702-07-3 | |
Record name | 1,1-Dimethylethyl 6-bromo-1,2-benzisothiazole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=932702-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 6-bromo-1,2-benzothiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40723362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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